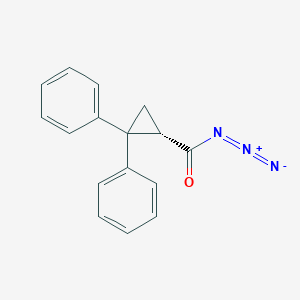
(1S)-2,2-diphenylcyclopropane-1-carbonyl azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2,2-diphenylcyclopropane-1-carbonyl azide is a compound that belongs to the class of cyclopropane derivatives. Cyclopropane compounds are known for their strained ring structures, which make them highly reactive and interesting for various chemical applications. The presence of the azide group in this compound adds to its reactivity, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2-diphenylcyclopropane-1-carbonyl azide typically involves the formation of the cyclopropane ring followed by the introduction of the azide group. One common method for cyclopropane synthesis is the reaction of carbenes with alkenes. For example, the reaction of dichlorocarbene with an alkene can form a cyclopropane structure . The azide group can then be introduced through a substitution reaction using reagents such as sodium azide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-2,2-diphenylcyclopropane-1-carbonyl azide can undergo various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Sodium azide or other nucleophiles can be used under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azide group can yield nitro compounds, while reduction can yield amines.
Aplicaciones Científicas De Investigación
(1S)-2,2-diphenylcyclopropane-1-carbonyl azide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme mechanisms and protein labeling.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S)-2,2-diphenylcyclopropane-1-carbonyl azide involves its reactivity due to the strained cyclopropane ring and the azide group. The azide group can undergo click chemistry reactions, forming triazoles through cycloaddition with alkynes . This reactivity makes it a valuable tool in chemical biology and materials science.
Comparación Con Compuestos Similares
Similar Compounds
2,2-diphenylcyclopropane-1-carbonyl chloride: Similar structure but with a chloride group instead of an azide.
2,2-diphenylcyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an azide.
Uniqueness
The uniqueness of (1S)-2,2-diphenylcyclopropane-1-carbonyl azide lies in its combination of the strained cyclopropane ring and the highly reactive azide group. This combination makes it a versatile intermediate for various synthetic applications and a valuable tool in scientific research.
Propiedades
Número CAS |
62907-39-5 |
|---|---|
Fórmula molecular |
C16H13N3O |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
(1S)-2,2-diphenylcyclopropane-1-carbonyl azide |
InChI |
InChI=1S/C16H13N3O/c17-19-18-15(20)14-11-16(14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2/t14-/m1/s1 |
Clave InChI |
BXWUVQFEFWEPOP-CQSZACIVSA-N |
SMILES isomérico |
C1[C@@H](C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N=[N+]=[N-] |
SMILES canónico |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















